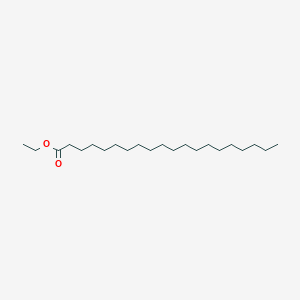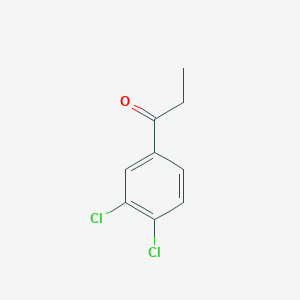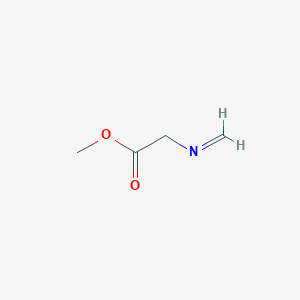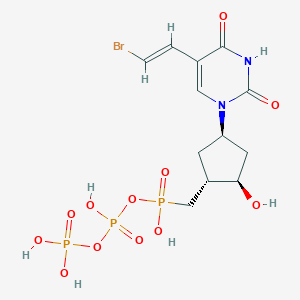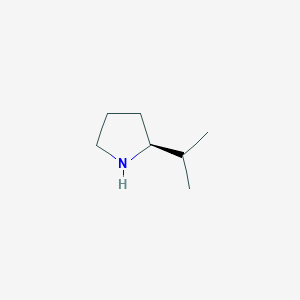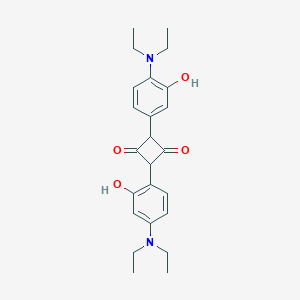
Tetraethyl squarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl squarate (TES) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TES is a squaric acid derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Tetraethyl squarate is not well understood. However, it is believed that Tetraethyl squarate acts as a Michael acceptor and reacts with various nucleophiles such as amines, thiols, and alcohols. This reaction leads to the formation of a covalent bond between Tetraethyl squarate and the nucleophile.
Biochemische Und Physiologische Effekte
Tetraethyl squarate has shown potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Tetraethyl squarate has also been shown to induce apoptosis in cancer cells. However, the exact mechanism of Tetraethyl squarate-induced apoptosis is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Tetraethyl squarate has several advantages as a reagent in organic synthesis. It is a stable compound that can be easily synthesized in large quantities. Tetraethyl squarate is also relatively cheap compared to other reagents used in organic synthesis. However, Tetraethyl squarate has some limitations as well. It is a toxic compound that can cause harm if not handled properly. Tetraethyl squarate also has a low boiling point, which makes it difficult to handle in some reactions.
Zukünftige Richtungen
There are several future directions for Tetraethyl squarate research. One of the most promising directions is the development of Tetraethyl squarate-based anti-cancer drugs. Tetraethyl squarate can also be used as a building block in the synthesis of various organic molecules with potential applications in medicine and materials science. Further research is needed to understand the mechanism of action of Tetraethyl squarate and its potential applications in various scientific fields.
Conclusion:
In conclusion, Tetraethyl squarate is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tetraethyl squarate in various scientific fields.
Synthesemethoden
Tetraethyl squarate can be synthesized using several methods. One of the most common methods is the reaction between ethyl acetoacetate and ethyl chloroformate. This reaction produces Tetraethyl squarate along with ethyl carbamate as a byproduct. Another method involves the reaction between ethyl acetoacetate and carbon tetrachloride in the presence of aluminum chloride as a catalyst. This method produces Tetraethyl squarate and aluminum chloride as a byproduct.
Wissenschaftliche Forschungsanwendungen
Tetraethyl squarate has shown potential in various scientific research applications. One of the most promising applications of Tetraethyl squarate is in the field of organic synthesis. Tetraethyl squarate can be used as a reagent in various organic reactions such as Michael addition, aldol condensation, and cycloaddition reactions. Tetraethyl squarate has also been used as a building block in the synthesis of various organic molecules.
Eigenschaften
CAS-Nummer |
121496-65-9 |
|---|---|
Produktname |
Tetraethyl squarate |
Molekularformel |
C24H30N2O4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-[4-(diethylamino)-2-hydroxyphenyl]-4-[4-(diethylamino)-3-hydroxyphenyl]cyclobutane-1,3-dione |
InChI |
InChI=1S/C24H30N2O4/c1-5-25(6-2)16-10-11-17(19(27)14-16)22-23(29)21(24(22)30)15-9-12-18(20(28)13-15)26(7-3)8-4/h9-14,21-22,27-28H,5-8H2,1-4H3 |
InChI-Schlüssel |
WQOCBXDIJFBKAH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O |
Andere CAS-Nummern |
121496-65-9 |
Synonyme |
1,3-bis(4-diethylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium tetraethyl squarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



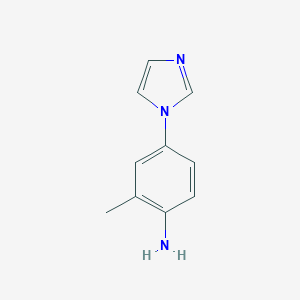
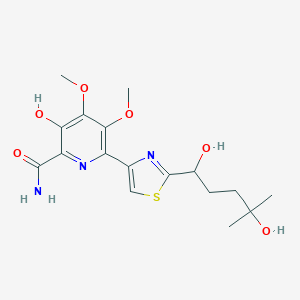
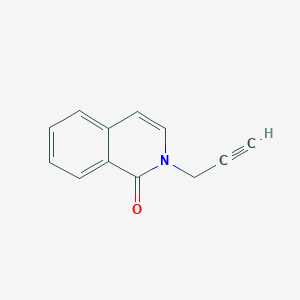
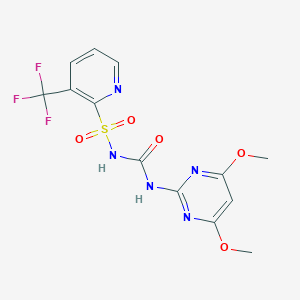
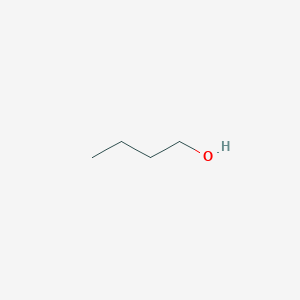
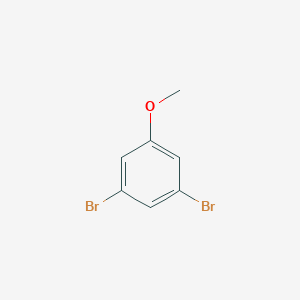
![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)
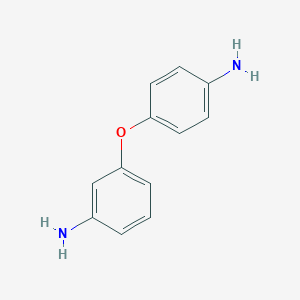
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
